3-Methyl-4-acetylaminobiphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methyl-4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-10-14(13-6-4-3-5-7-13)8-9-15(11)16-12(2)17/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUDJMJMSSYCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212339 | |
| Record name | o-Acetotoluidide, 4'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63040-30-2 | |
| Record name | o-Acetotoluidide, 4'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063040302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Acetotoluidide, 4'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Synthetic Chemistry of 3 Methyl 4 Acetylaminobiphenyl and Analogues
Established Synthetic Pathways for Substituted Biphenylamines
The formation of the biphenylamine scaffold is a critical step in the synthesis of 3-Methyl-4-acetylaminobiphenyl. Cross-coupling reactions are among the most powerful tools for constructing the C(sp²)–C(sp²) bond of the biphenyl (B1667301) system and the C(sp²)–N bond of the amine.
Precursor Synthesis and Functionalization Strategies
The synthesis of substituted biphenylamines often begins with the preparation of appropriately functionalized precursors, typically halogenated aromatics and boronic acids or their derivatives, which are then coupled.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a versatile method for forming the biphenyl linkage. It involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. uliege.begoogle.com For the synthesis of a precursor to this compound, a possible route involves the coupling of a substituted bromoaniline with a phenylboronic acid. uliege.be The experimental conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and can be adapted for a wide range of substituents. uliege.be For instance, the use of palladium(II) acetate (B1210297) with ligands like CM-phos has proven effective for the coupling of various aryl mesylates with arylboronic acids. orgsyn.org
A general retrosynthetic approach for biphenylamines using the Suzuki-Miyaura reaction is shown below:
Scheme 1: Retrosynthetic analysis of biphenylamines via Suzuki-Miyaura cross-coupling.uliege.beUllmann Condensation: The Ullmann reaction provides an alternative, copper-catalyzed method for the synthesis of biaryl compounds from aryl halides. iitk.ac.invedantu.com This reaction can be used to form the biphenyl backbone and has been applied to the synthesis of various biphenyl derivatives. researchgate.netmdpi.comcdnsciencepub.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C(sp²)-N bonds, directly leading to aryl amines. orgsyn.orgrsc.orgwikipedia.org It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. uwindsor.ca This method is particularly useful for synthesizing substituted biphenylamines from a pre-formed biphenyl halide. The choice of ligand is critical, with bulky electron-rich phosphine (B1218219) ligands such as those from the Buchwald biphenyl ligand family showing high efficacy. uwindsor.ca
Reductive Methodologies for Aromatic Amine Formation
The formation of the aromatic amine functionality can also be achieved through the reduction of a nitro group. This is a common strategy where a nitrobiphenyl precursor is first synthesized and then reduced to the corresponding aminobiphenyl.
For the synthesis of 3-methyl-4-aminobiphenyl, a precursor such as 3-methyl-4-nitrobiphenyl (B15438) can be synthesized and subsequently reduced. researchgate.net Various reducing agents can be employed for this transformation, including metal hydrides and catalytic hydrogenation. google.com For example, tin(II) chloride in the presence of concentrated hydrochloric acid is an effective reagent for the reduction of nitroarenes to anilines. rsc.org
Another approach is reductive amination, which can be used to introduce an amino group. This method involves the reaction of a carbonyl compound with an amine source in the presence of a reducing agent. google.comnih.gov For instance, ketones can be converted to primary amines using an iron catalyst and ammonia (B1221849) under hydrogen pressure. d-nb.info While more commonly used for aliphatic amines, this methodology can be adapted for certain aromatic systems.
Directed Synthesis of Acetylated Biphenyl Derivatives
Once the 3-methyl-4-aminobiphenyl core is synthesized, the final step is the acetylation of the amino group to yield this compound.
Selective Methylation and Acetylation Techniques
Methylation: The introduction of the methyl group at the 3-position of the biphenyl system is a key functionalization step. This can be achieved by starting with a precursor that already contains the methyl group, such as 3-methylaniline or a corresponding halogenated derivative. For instance, 4-bromo-2-methylaniline (B145978) can be used in a Suzuki-Miyaura coupling to introduce the methyl group at the desired position. uliege.be Friedel-Crafts alkylation can also be employed to introduce methyl groups onto an aromatic ring, although this method may suffer from a lack of regioselectivity.
Acetylation: The acetylation of the amino group is a straightforward and high-yielding reaction. 4-aminobiphenyl (B23562) and its derivatives can be readily acetylated using acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in a suitable solvent, and a base such as pyridine (B92270) or triethylamine (B128534) may be added to neutralize the acid byproduct. For example, 4-aminobiphenyl can be dissolved in aqueous acetic acid and treated with acetic anhydride to yield 4-acetylaminobiphenyl (B142796) in high yields. A similar procedure would be directly applicable to 3-methyl-4-aminobiphenyl.
The synthesis of N-substituted 4-biphenyl acetamides can be achieved by first converting 4-biphenylacetic acid to its acid chloride using thionyl chloride, followed by reaction with a suitable amine. iearjc.comasianpubs.orgasianpubs.org
Preparation of Novel Structural Isomers and Derivatives
The synthetic methodologies described above can be extended to prepare a variety of structural isomers and derivatives of this compound.
Fluoro-substituted Biphenyls: The introduction of fluorine atoms can significantly alter the properties of the molecule. Fluoro-substituted biphenylamines can be synthesized using palladium-catalyzed cross-coupling reactions with fluorinated precursors. google.comvulcanchem.com For example, the Suzuki-Miyaura coupling of fluoro-substituted phenylboronic acids with bromoanilines can yield fluorinated biphenylamines. uliege.be However, the synthesis of fluoro-substituted biphenyls can be challenging, as electron-poor arylboronic acids may exhibit lower reactivity. uliege.be Specific ligands and reaction conditions may be required to achieve good yields. google.com An alternative is the use of electrophilic fluorinating reagents like Selectfluor to introduce fluorine onto the aromatic ring.
Methylmercapto-substituted Biphenyls: The methylthio group can be introduced into the biphenyl structure using several methods. One approach is the palladium-catalyzed Suzuki-Miyaura coupling of a (methylthio)phenylboronic acid with an aryl halide. tandfonline.comtandfonline.com For instance, 3-methylthiophenylboronic acid can be coupled with various substituted bromobenzenes to yield unsymmetrical biaryls with a methylthio group. tandfonline.comtandfonline.com The methylthio group can also be introduced by reacting a dibromo-aromatic compound with sodium thiomethoxide. ajrconline.org
The following table summarizes yields for the synthesis of various substituted biphenyl derivatives using the Suzuki-Miyaura cross-coupling reaction.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | 3,5-Dimethyl-4-aminobiphenyl | 32 | uliege.be |
| 2 | 4-Bromo-2,6-dimethylaniline | 4-Chlorophenylboronic acid | 4'-Chloro-3,5-dimethyl-4-aminobiphenyl | 51 | uliege.be |
| 3 | 4-Bromo-2,6-dimethylaniline | 4-Methoxyphenylboronic acid | 4'-Methoxy-3,5-dimethyl-4-aminobiphenyl | High Yield | uliege.be |
| 4 | Substituted Bromobenzenes | 3-Methylthiophenylboronic acid | 3-Methylthiobiphenyl derivatives | 90 | tandfonline.comtandfonline.com |
The following table outlines the reaction conditions for the acetylation of 4-aminobiphenyl.
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminobiphenyl | Acetic anhydride | 10% Aqueous Acetic Acid | 85-90 | 0.5 | 73-89 | |
| 4-Aminobiphenyl | Acetyl chloride | Pyridine | 25-40 | 2-4 | >85 |
Synthesis of Potassium 4-acetylaminobiphenyl-N-sulfate
The synthesis of potassium 4-acetylaminobiphenyl-N-sulfate is a significant chemical transformation. This compound serves as a key metabolite and its synthesis is crucial for studying the biological activities of 4-acetylaminobiphenyl. The process typically involves the N-hydroxylation of 4-acetylaminobiphenyl to form N-hydroxy-4-acetylaminobiphenyl, which is then conjugated with sulfate. This sulfation step is an important activation pathway. sci-hub.ruinchem.org The resulting N-sulfate ester is a reactive electrophile.
Further activation of N-hydroxy analogs can also occur through conjugation with glucuronate or acetate, leading to the formation of ultimate electrophiles. sci-hub.ru The synthesis of related N-hydroxy derivatives, such as N-hydroxy-2-acetylaminofluorene, has been described, providing a methodological basis for these transformations. sci-hub.ru
Advanced Synthetic Methodologies in Biphenyl Chemistry
The construction of the biphenyl scaffold is a cornerstone of organic synthesis. Modern methodologies have significantly advanced the efficiency and scope of these reactions, enabling the creation of complex and functionally diverse biphenyl derivatives.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a premier method for synthesizing substituted biphenyls. wikipedia.orglibretexts.org This reaction involves the cross-coupling of an organoboron species, such as a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org
The general mechanism of the Suzuki coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species. libretexts.org
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex. libretexts.orgorganic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the biphenyl product and regenerating the palladium(0) catalyst. libretexts.org
The Suzuki coupling is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. wikipedia.orgscirp.org It has been successfully applied in the large-scale synthesis of pharmaceutical intermediates. wikipedia.org For instance, the synthesis of CI-1034, a biologically active compound, was achieved on an 80-kilogram scale with a 95% yield using a Suzuki coupling. wikipedia.org
| Catalyst System | Coupling Partners | Conditions | Key Features |
| Pd(OAc)2/PCy3 | Aryl/Vinyl Triflates & Arylboronic Acids | Room Temperature | Effective for triflates. organic-chemistry.org |
| Pd2(dba)3/P(t-Bu)3 | Aryl/Vinyl Halides & Arylboronic Acids | Room Temperature | Broad scope for halides, including chlorides. organic-chemistry.org |
| Pd(PPh3)4 | Aryl Halides & Arylboronic Acids | Elevated Temperature | A classic, widely used catalyst system. scirp.org |
| PdCl2(cod)/Tricyclohexylphosphine | Aryl Bromides & Borylated Carboranes | Not specified | Used for specific applications to avoid side reactions. sioc-journal.cn |
| Ligand-Free (e.g., Pd(OAc)2) | Aryl Halides & Arylboronic Acids | PEG-400 | Reusable and efficient system. organic-chemistry.org |
This table summarizes various palladium catalyst systems used in Suzuki coupling reactions for the synthesis of biphenyl derivatives.
Stereoselective Synthesis of Chiral Acetylaminobiphenyl Derivatives
The synthesis of chiral biphenyls is of significant interest due to their presence in many biologically active molecules and their application as chiral ligands and auxiliaries in asymmetric synthesis. gre.ac.uknih.gov Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer.
Several strategies have been developed for the stereoselective synthesis of chiral biphenyl derivatives. One approach involves the use of chiral starting materials derived from natural products, such as monoterpenes. beilstein-journals.org These chiral synthons can direct the stereochemical outcome of subsequent reactions.
Another powerful method is the use of asymmetric catalysis, where a chiral catalyst promotes the formation of one enantiomer over the other. For example, the stereoselective addition of radicals to chiral N-sulfinyl imines, promoted by photoredox catalysis, provides a route to unnatural α-amino acids with high stereocontrol. rsc.org
The Michael addition of chiral lithium amides to α,β-unsaturated esters is another efficient method for preparing alicyclic β-amino acids in homochiral form. beilstein-journals.org The chirality in these transformations can originate from either the chiral lithium amide or a chiral α,β-unsaturated ester. beilstein-journals.org
Furthermore, the Horner-Wadsworth-Emmons reaction has been utilized for the stereoselective synthesis of chiral α,β-unsaturated sulfoxides, which are valuable intermediates in asymmetric synthesis. semanticscholar.org These methods highlight the diverse and sophisticated approaches available for the construction of stereochemically defined acetylaminobiphenyl derivatives and their analogs.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Influence of Methyl Group Position and Substitution on Chemical Reactivity
The introduction of a methyl group to the biphenyl (B1667301) scaffold significantly alters its reactivity and biological profile. The position of this substitution is a critical determinant of the compound's ultimate carcinogenic effect, governed by principles of positional isomerism and the steric and electronic properties of the methyl group.
In the case of methylated derivatives of 4-acetylaminobiphenyl (B142796), the position of the methyl group dictates the target organ for carcinogenesis. Research on the parent compound, 4-acetylaminobiphenyl, shows it primarily induces mammary gland tumors in female rats. However, the introduction of a methyl group at the 3-position (adjacent to the acetylamino group) to form 3-Methyl-4-acetylaminobiphenyl alters this profile significantly. This specific substitution reduces the compound's carcinogenic activity in the mammary gland but enhances its activity in the ear duct gland. aacrjournals.org In contrast, methylation at the 4'-position on the second phenyl ring results in a compound (4'-methyl-4-acetylaminobiphenyl) with little to no carcinogenic activity in any tissue under the same experimental conditions. aacrjournals.org
| Compound | Substitution Pattern | Observed Carcinogenic Activity aacrjournals.org |
|---|---|---|
| 4-Acetylaminobiphenyl | Unsubstituted | Primarily Mammary Gland Tumors |
| This compound | Methyl group at C-3 | Reduced Mammary Gland Activity, Enhanced Ear Duct Gland Activity |
| 4'-Methyl-4-acetylaminobiphenyl | Methyl group at C-4' | Little to no activity |
The methyl group influences chemical reactivity through two primary mechanisms: electronic effects and steric effects.
Electronic Effects: The methyl group is an electron-donating group, acting through the inductive effect (+I) and hyperconjugation. quora.com This increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methyl group, which can influence the rates and pathways of metabolic reactions. quora.commsu.edu In a series of mixed N-heterocyclic carbene and biphenylamine palladium complexes, ligands with stronger electron-donating properties exhibited higher cytotoxicity, underscoring the importance of electronic effects in biological activity. researchgate.net
Steric Effects: The physical bulk of the methyl group can cause steric hindrance, which may either inhibit or promote certain reactions by altering the molecule's conformation. The introduction of a methyl group can create a torsional twist in the biphenyl system, forcing the aryl rings to rotate. juniperpublishers.com This conformational change can significantly affect how the molecule fits into the active site of a metabolic enzyme or binds to DNA. juniperpublishers.com For example, increased steric hindrance is known to impede reactions; studies on the reactions of phenyl ethers with N-methylaniline show a massive reduction in reaction rate compared to aniline, attributed to the increased steric bulk of the methyl group hindering the formation of reaction intermediates. rsc.org In some QSAR studies, steric hindrance has been shown to be a critical factor, where bulky groups near the reaction center can strongly inhibit mutagenic activity by preventing the molecule from achieving the necessary conformation for reaction with DNA. publish.csiro.au
Comparative Carcinogenic Potency Studies of Biphenyl and Fluorene (B118485) Analogues
Comparing the carcinogenicity of structurally related compounds, such as biphenyl and fluorene analogues, provides valuable insights into the features that drive tumorigenesis. These studies help to identify the pharmacophores responsible for carcinogenic activity and how modifications modulate this potential.
Structural modifications to the biphenylamine backbone can profoundly modulate carcinogenic activity by altering metabolic activation pathways or the stability of reactive intermediates. The carcinogenicity of compounds like 4-aminobiphenyl (B23562) and its derivatives is dependent on metabolic activation, typically involving N-hydroxylation to form a proximate carcinogen, which can then form DNA adducts. plos.orgoup.com
As previously noted, the addition of a methyl group at the 3-position of 4-acetylaminobiphenyl shifts its carcinogenic target tissue from the mammary gland to the ear duct. aacrjournals.org This demonstrates a clear modulatory effect where a small structural change reroutes the biological outcome. In contrast, the structurally similar compound 2-acetylaminofluorene (B57845) (AAF), a well-known carcinogen, often serves as a benchmark. Studies on AAF derivatives have shown that introducing single fluorine atoms at various positions on the aromatic rings does not eliminate carcinogenicity; in fact, most monofluoro derivatives possess approximately the same carcinogenic activity as the parent AAF. aacrjournals.org This suggests that for fluorene, unlike for biphenyl, many of the aromatic ring positions are not essential sites for the covalent bond formation required for carcinogenesis, consistent with N-hydroxylation being the critical activation step. aacrjournals.org
| Compound | Structural Class | Key Carcinogenic Finding | Reference |
|---|---|---|---|
| This compound | Biphenyl | Enhanced ear duct gland carcinogenicity compared to parent compound. | aacrjournals.org |
| 3'-Fluoro-4-acetylaminobiphenyl | Biphenyl | Strongly carcinogenic for mammary glands in both female and male rats. | aacrjournals.org |
| Monofluoro-derivatives of 2-Acetylaminofluorene | Fluorene | Possessed approximately the same carcinogenic activity as the parent compound, AAF. | aacrjournals.org |
| 4'-Methyl-4-acetylaminobiphenyl | Biphenyl | Showed little to no carcinogenic activity. | aacrjournals.org |
Fluorine substitution is a powerful tool in medicinal chemistry and toxicology to probe structure-activity relationships. Due to fluorine's small size (similar to hydrogen) and high electronegativity, replacing a hydrogen atom with fluorine can significantly alter electronic properties with minimal steric perturbation. researchgate.netacs.org This allows researchers to investigate the electronic requirements of enzyme active sites and receptor binding pockets. researchgate.net Fluorinated analogues can also exhibit enhanced binding affinity and improved metabolic stability. researchgate.netacs.org
SAR of N-Acylated Biphenylamine Derivatives
The nature of the N-acyl group in N-acylated biphenylamine derivatives is a key determinant of their carcinogenic potency. The metabolic activation of these compounds often involves enzymatic processes that are sensitive to the structure of the acyl substituent.
Studies comparing the carcinogenicity of different N-acyl derivatives of N-hydroxy-4-aminobiphenyl (N-OH-ABP), the hydroxylated metabolite of 4-aminobiphenyl, provide direct evidence for this relationship. When N-formyl, N-acetyl, and N-propionyl derivatives of N-OH-ABP were tested in rats, significant differences in carcinogenic activity were observed. The N-acetyl and N-propionyl derivatives were found to be more carcinogenic than the N-formyl derivative. nih.gov Specifically, N-hydroxy-N-acetyl-4-aminobiphenyl (N-OH-AABP) and its propionyl analogue were more active in inducing mammary and ear duct tumors. nih.gov This suggests that the size and electronic nature of the alkyl group on the acyl moiety influence the rate of subsequent activation steps, such as O-esterification by acetyltransferases, which convert the N-hydroxy metabolite into a highly reactive electrophile capable of binding to DNA. nih.gov
| Compound | N-Acyl Group | Relative Carcinogenic Potency in Rats nih.gov |
|---|---|---|
| N-formyl derivative of N-OH-ABP | Formyl (-CHO) | Less active |
| N-acetyl derivative of N-OH-ABP | Acetyl (-COCH₃) | More active |
| N-propionyl derivative of N-OH-ABP | Propionyl (-COCH₂CH₃) | More active |
Acyl Group Variation and its Impact on Pharmacological Activity
The acyl group, in this case, the acetyl group (-C(O)CH₃) of this compound, is a crucial determinant of a molecule's interaction with biological targets. Variation of this group can significantly alter potency, selectivity, and metabolic stability.
Studies on other classes of compounds, such as N-acyl-α-amino-glutarimides, demonstrate the profound impact of modifying the N-acyl moiety on anticonvulsant activity. koreascience.kr Research has shown that altering the acyl group from a simple phenylacetyl to a more complex cinnamoyl or substituted benzoyl group leads to significant changes in efficacy in pentylenetetrazole (PTZ) seizure models. koreascience.kr For instance, in one series of (R)-glutarimides, the anticonvulsant activity followed the order: N-4-methoxycinnamoyl = cinnamoyl > N-4-nitrobenzoyl > N-benzoyl > N-phenylacetyl. koreascience.kr This suggests that the size, electronics, and conformational flexibility of the acyl group play a pivotal role in the molecule's pharmacological action.
Similarly, in the development of functionalized amino acid anticonvulsants, the acetyl group was identified as conferring the highest anticonvulsant activity in the maximal electroshock (MES) seizure model when tested as a substituent. unc.edu The electronic properties of the carbonyl group (C=O) and its adjacent atoms are often highlighted as important factors controlling anticonvulsant behavior. acs.org These findings underscore that even minor variations to the acetyl group on a compound like this compound could lead to substantial differences in its biological profile.
| N-Acyl Group | Relative Anticonvulsant Activity (PTZ Test, (R)-series) |
|---|---|
| N-4-methoxycinnamoyl | High |
| N-cinnamoyl | High |
| N-4-nitrobenzoyl | Moderate |
| N-benzoyl | Low-Moderate |
| N-phenylacetyl | Low |
This table illustrates the relative anticonvulsant activities of different N-acyl groups in a series of (R)-N-acyl-α-amino-N-methylglutarimides, based on findings from literature. koreascience.kr
Structural Determinants for Specific Biological Potencies (e.g., anticonvulsant activity)
The biphenyl scaffold is a key feature in many pharmacologically active compounds, including a number of potent anticonvulsants. nih.gov SAR studies on N-(biphenyl-4′-yl)methyl acetamides, which are structurally analogous to the target compound, have provided detailed insights into the features required for anticonvulsant potency. acs.org
A critical finding is the significant impact of substituents on the terminal aryl ring of the biphenyl moiety. acs.org Research demonstrates that small, polar, aprotic substituents such as fluorine (F), chlorine (Cl), and trifluoromethoxy (OCF₃) generally lead to excellent anticonvulsant activity in rodent MES models. acs.org The position of these substituents is also crucial; for example, little difference in activity was observed between 3"- and 4"-substituted fluoro, chloro, and trifluoromethoxy compounds. acs.org
Conversely, the introduction of polar, protic substituents tends to dramatically decrease or eliminate anticonvulsant activity. acs.org A key example is the compound (R)-N-(3″-Acetylaminobiphenyl-4′-yl)methyl 2-Acetamido-3-methoxypropionamide, which incorporates an acetylamino group on the biphenyl ring—structurally related to this compound. This compound showed little to no activity in the MES seizure model, suggesting that this substitution pattern is detrimental to this specific anticonvulsant action. acs.org Other polar, protic groups like hydroxymethyl (CH₂OH) and carboxylic acid (CO₂H) also resulted in significantly diminished activity. acs.org
| Compound Substituent (R) on Terminal Aryl Ring | Anticonvulsant Activity (MES, mice, ip, ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
|---|---|---|---|
| 3"-OCF₃ | 4.7 | >300 | >64 |
| 4"-F | 6.1 | >300 | >49 |
| 4"-OCF₃ | 6.5 | >300 | >46 |
| 3"-Cl | 9.8 | 74 | 7.6 |
| 4"-Cl | 12 | 82 | 6.8 |
| 3"-F | 12 | 50 | 4.1 |
| 3"-N(H)C(O)CH₃ | >300 | >300 | - |
| 3"-CH₂OH | 30-100 | >300 | - |
This table presents data on the anticonvulsant activity and neurotoxicity of various substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides, highlighting the influence of substituent type and position. Data sourced from acs.org.
Computational and In Silico Approaches to SAR/QSAR
Computational chemistry provides powerful tools to rationalize and predict the biological activity of compounds, complementing experimental SAR studies. These in silico methods are crucial for screening virtual libraries and prioritizing candidates for synthesis.
Application of Molecular Descriptors in Activity Prediction
QSAR models are built upon molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These can range from simple constitutional descriptors (e.g., molecular weight) to complex quantum-chemical parameters. analchemres.orgresearchgate.net
For predicting anticonvulsant activity, various classes of descriptors have proven useful:
2D Autocorrelation and GETAWAY Descriptors: These descriptors capture information about the topology and geometry of the molecule. They have been successfully used to build QSAR models for α-substituted acetamido-N-benzylacetamide derivatives. bioline.org.br
Topological and Geometrical Descriptors: In studies of GABA analogues, descriptors such as the sum of the topological distance between atoms (e.g., O..S) and indices related to molecular shape (Jug RC Index) were found to be critical for modeling GABA-AT inhibition. nih.gov
Quantum-Chemical Descriptors: These descriptors, derived from quantum mechanics calculations, describe the electronic properties of a molecule, such as the energy of molecular orbitals (e.g., HOMO and LUMO). They are often used in models for activities like mutagenicity in aromatic amines, which is mechanistically linked to electronic effects. researchgate.net
Connectivity and Atom Pair Descriptors: These 2D descriptors, which describe the connectivity and environment of atoms, have been used to generate highly predictive QSAR models for chemically diverse functionalized amino acids with anticonvulsant activity. acs.org
The selection of relevant descriptors is a key step, often accomplished using algorithms like genetic algorithms, to build a robust model that relates a molecule's structural features to its biological potency. bioline.org.br
| Descriptor Class | Examples | Relevance in Activity Prediction |
|---|---|---|
| Topological | Molecular Connectivity Indices, Sum of Topological Distances (T(O..S)) | Encodes atomic connectivity and branching. Used for anticonvulsant and GABA-AT inhibitor models. nih.govacs.org |
| Geometrical | GETAWAY Descriptors, Jug RC Index, HOMA | Describes the 3D arrangement of atoms. Used for anticonvulsant and GABA-AT inhibitor models. bioline.org.brnih.gov |
| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges | Describes electronic properties. Important for modeling reaction mechanisms like mutagenicity. researchgate.net |
| 2D Autocorrelation | Autocorrelation of topological structure | Encodes the distribution of properties across the molecular structure. Used for anticonvulsant models. bioline.org.br |
Development and Validation of Predictive Classification Models
Once descriptors are calculated, various mathematical methods can be used to develop a predictive model. The goal is to create a robust equation or algorithm that can accurately classify compounds or predict their activity.
Commonly used modeling techniques include:
Multiple Linear Regression (MLR): This method creates a linear equation relating the descriptors to activity. It is a straightforward approach but may not capture complex, non-linear relationships. analchemres.org
Artificial Neural Networks (ANN): ANNs are computational models inspired by biological neural networks. They are capable of modeling complex, non-linear SARs and often show superior predictive power compared to MLR for anticonvulsant activities. analchemres.org
k-Nearest Neighbor (kNN): This is a classification method that predicts the activity of a compound based on the activities of its 'k' most similar neighbors in the descriptor space. acs.org
Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is collinearity among them. acs.org
The development of a reliable predictive model requires rigorous validation. acs.org Internal validation techniques, such as leave-one-out cross-validation (which generates a q² value), assess the model's internal consistency and robustness. External validation, where the model is used to predict the activity of an external set of compounds not used in model training, is crucial for evaluating its real-world predictive power (generating an R² value). acs.orgnih.gov A statistically significant model should have high values for both internal (q²) and external (R²) validation metrics. acs.org
Metabolic Pathways and Bioactivation Mechanisms of Aromatic Amines and Acetamides
N-Hydroxylation as a Primary Metabolic Activation Step
The initial and rate-limiting step in the metabolic activation of many aromatic amines is N-hydroxylation, a reaction that introduces a hydroxyl group to the nitrogen atom of the amine. This process converts the parent compound into a more reactive N-hydroxy arylamine.
Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are primarily responsible for catalyzing the N-hydroxylation of aromatic amines. nih.gov In humans, CYP1A2 is a key enzyme involved in the metabolism of various drugs and carcinogens, including the N-oxidation of aromatic amines like 4-aminobiphenyl (B23562) (ABP). nih.govdnalife.academy While CYP1A2 has been traditionally considered the primary enzyme for this bioactivation step, studies have shown that other isoforms, such as CYP2E1, also contribute significantly to the N-hydroxylation of ABP, particularly in the absence of CYP1A2. nih.gov The mechanism of N-hydroxylation by CYPs is thought to proceed via a hydrogen abstraction and rebound mechanism. nih.gov
The expression and activity of these CYP enzymes can be influenced by genetic polymorphisms and exposure to inducers. For instance, some polycyclic aromatic hydrocarbons can induce CYP1A2, potentially altering the metabolic fate of aromatic amines. dnalife.academynih.gov
Table 1: Key Cytochrome P450 Enzymes in Aromatic Amine N-Hydroxylation
| Enzyme | Substrate Example | Role in Metabolism |
|---|---|---|
| CYP1A2 | 4-Aminobiphenyl | Primary enzyme for N-hydroxylation in human liver microsomes. nih.gov |
| CYP2E1 | 4-Aminobiphenyl | Contributes to N-hydroxylation, especially in the absence of CYP1A2. nih.gov |
In Vitro and In Vivo N-Hydroxylation Studies
In vitro studies using human and rat liver microsomes have been instrumental in identifying the role of specific CYP isoforms in N-hydroxylation. nih.gov For example, experiments with liver microsomes from mice lacking the Cyp1a2 gene (Cyp1a2-/-) demonstrated that significant ABP N-hydroxylation activity still occurs, pointing to the involvement of other P450 enzymes like CYP2E1. nih.gov Recombinant mouse CYP1A2 and CYP2E1 have both been shown to N-hydroxylate ABP in cell-based assays. nih.gov
In vivo studies in animal models have further elucidated the complexities of aromatic amine metabolism. In rats, pretreatment with 3-methylcholanthrene, an inducer of CYP1A isozymes, led to a significant increase in the N-hydroxylation of 4-ABP in isolated hepatocytes. nih.gov This shift in metabolism from N-acetylation to N-oxidation highlights how environmental exposures can alter the bioactivation of these compounds. nih.gov
Conjugation Reactions and Their Dual Role in Metabolism
Following N-hydroxylation, the resulting N-hydroxy arylamines can undergo further metabolism through conjugation reactions. These reactions, primarily acetylation, can have a dual role, leading to either detoxification or further activation to more reactive species.
N-acetyltransferases (NATs) are cytosolic enzymes that catalyze the transfer of an acetyl group from acetyl coenzyme A to arylamines and their N-hydroxylated metabolites. nih.govfrontiersin.org In humans, two NAT enzymes, NAT1 and NAT2, play a crucial role in the metabolism of these compounds. nih.govnih.gov Both NAT1 and NAT2 can catalyze the N-acetylation of aromatic amines, a pathway generally considered a detoxification step, as it leads to the formation of more water-soluble and readily excretable N-acetylarylamides. nih.govnih.gov
Conversely, NAT enzymes can also catalyze the O-acetylation of N-hydroxy arylamines. This reaction is a critical bioactivation step, as it forms unstable N-acetoxyarylamine intermediates that can spontaneously break down to form highly reactive arylnitrenium ions. These electrophilic species can then bind to DNA, forming adducts that can lead to mutations and initiate cancer. nih.govresearchgate.net
Table 2: Functions of N-Acetyltransferases in Aromatic Amine Metabolism
| Enzyme | Function | Substrate Example | Metabolic Outcome |
|---|---|---|---|
| NAT1 | N-acetylation, O-acetylation | 4-Aminobiphenyl, N-hydroxy-4-aminobiphenyl | Detoxification/Activation nih.gov |
| NAT2 | N-acetylation, O-acetylation | 4-Aminobiphenyl, N-hydroxy-4-aminobiphenyl | Detoxification/Activation nih.gov |
N-Acetylation and O-Acetylation by N-Acetyltransferases (NAT1, NAT2)
Competing Activation and Detoxification Pathways
The metabolic fate of an aromatic amine is determined by the balance between competing activation and detoxification pathways. nih.govnih.gov N-acetylation of the parent amine by NAT1 and NAT2 is a detoxification route, while N-hydroxylation by CYPs followed by O-acetylation by NATs is an activation pathway. nih.gov The relative rates of these reactions are influenced by the specific aromatic amine, the tissue in which metabolism is occurring, and the genetic makeup of the individual, particularly with respect to polymorphisms in the NAT2 gene. nih.govnih.gov
The NAT2 gene is polymorphic, leading to rapid, intermediate, and slow acetylator phenotypes in the population. nih.govnih.gov The acetylator status can significantly influence an individual's susceptibility to the toxic effects of aromatic amines. For instance, slow acetylators may have a reduced capacity to detoxify aromatic amines via N-acetylation, potentially leading to higher levels of the parent amine available for N-hydroxylation and subsequent bioactivation. nih.gov Conversely, in some cases, rapid acetylators may be at higher risk if the O-acetylation of N-hydroxy metabolites is the predominant pathway.
Reactive metabolites of carcinogenic arylamines can cause isoform-selective inactivation of human N-acetyltransferases. nih.gov For example, N-hydroxy-4-acetylaminobiphenyl can be deacetylated to N-hydroxy-4-aminobiphenyl, which can then be oxidized to 4-nitrosobiphenyl. nih.gov This reactive species can irreversibly bind to the active site cysteine residue of NAT enzymes, leading to their inactivation. nih.gov Studies have shown that some NAT isoforms are more susceptible to this inactivation than others, which can further alter the balance of metabolic pathways. nih.gov
Sulfotransferase-Mediated Metabolic Activation
A crucial pathway in the bioactivation of N-hydroxylated aromatic amines is conjugation of the hydroxyl group with sulfate, a reaction catalyzed by sulfotransferase (SULT) enzymes. oup.com This process, known as O-sulfonation, converts N-hydroxy metabolites into highly reactive and unstable N-sulfonyloxy esters. nih.gov These esters can spontaneously break down to form electrophilic nitrenium ions, which are capable of forming covalent adducts with DNA and proteins. oup.comnih.gov
For many aromatic amines, this sulfotransferase-mediated activation is a key step in their mechanism of action. oup.com Studies on the N-hydroxy metabolites of related compounds, such as 2-acetylaminofluorene (B57845) and various heterocyclic amines, have demonstrated that the thermostable phenol (B47542) sulfotransferase (TS-PST), specifically SULT1A1, is the primary enzyme responsible for this bioactivation in human liver tissue. nih.govelsevierpure.comt3db.ca The activity of this enzyme leads to the formation of DNA binding products. nih.gov It is this formation of DNA adducts that is considered a critical event in the initiation of carcinogenesis. who.int
Inhibition of sulfotransferase activity, for instance with agents like pentachlorophenol, has been shown to significantly reduce the N,O-sulfonation of hydroxamic acids and decrease the formation of related DNA adducts. nih.gov This highlights the central role of this pathway in the genotoxicity of aromatic amines. The expression of SULTs can be polymorphic in human populations, suggesting that genetic variability in these enzymes may be an important factor in determining interindividual susceptibility to carcinogens like 3-Methyl-4-acetylaminobiphenyl. nih.gov
Deacetylation and Hydrolytic Biotransformations
Deacetylation, the hydrolytic removal of the acetyl group from N-acetylated aromatic amines, is another significant metabolic pathway. This reaction is catalyzed by enzymes known as deacetylases or amidases. nih.govysu.am Deacetylation can be considered both a detoxification and a bioactivation step. It can regenerate the parent aromatic amine, which can then be excreted or undergo N-oxidation and subsequent activation. Alternatively, if the acetylated compound has already been N-hydroxylated to form a hydroxamic acid (e.g., N-hydroxy-3-methyl-4-acetylaminobiphenyl), deacetylation can directly yield a reactive N-hydroxylamine. nih.gov
Interspecies and In Vitro/In Vivo Variability in Metabolic Profiles
The metabolic profile of aromatic amines, including this compound, exhibits substantial variability depending on the biological system under investigation. Significant differences are observed between species, as well as between in vitro (cell-based) and in vivo (whole organism) models. These discrepancies are largely due to quantitative and qualitative differences in the expression and catalytic activities of metabolic enzymes. who.int
The organ targeted by a specific aromatic amine can differ markedly between species. These species-specific effects are often explained by quantitative differences in the toxicokinetics and metabolic activation pathways within a given organ. who.int For example, the catalytic efficiency of cytochrome P450 1A2, a key enzyme in the N-oxidation of aromatic amines, in metabolizing heterocyclic aromatic amines is 10- to 19-fold higher in humans compared to rats. nih.gov Such interspecies differences in enzyme activities are critical considerations when extrapolating toxicity data from animal models to assess human health risks. nih.govnih.gov
A classic example of species-dependent target organ toxicity is seen with 4-ipomeanol, where the primary target organ is the lung in rodents but the liver in humans. This is because the specific CYP enzymes responsible for its metabolic activation (CYP4B1 in rodent lungs vs. CYP1A2 and CYP3A4 in the human liver) are distributed differently. wikipedia.org Similarly, for aromatic amines, the susceptibility of an organ like the liver or urinary bladder is highly dependent on the local balance of activating and detoxifying enzymes, which varies among mice, rats, hamsters, and humans. who.int
| Factor | Description | Example Compound(s) | Species Comparison | Implication |
| Enzyme Catalytic Efficiency | The rate at which an enzyme converts a substrate to a product. | Heterocyclic Aromatic Amines (MeIQx, PhIP) | Human P450 1A2 is 10-19 times more efficient at N-oxidation than rat P450 1A2. nih.gov | Direct extrapolation of cancer risk from rats to humans may be inaccurate. |
| Target Organ Enzyme Profile | The specific set and activity level of metabolic enzymes present in an organ. | 4-Ipomeanol | Rodents have high CYP4B1 activity in the lung; humans have high CYP1A2/3A4 activity in the liver. wikipedia.org | Target organ for toxicity differs: lung in rodents, liver in humans. wikipedia.org |
| Metabolite Profile | The types and quantities of metabolites produced. | Heterocyclic Aromatic Amines (MeIQx, IQ) | Rodents, nonhuman primates, and humans share many metabolic pathways (e.g., C-5 oxidation, N-glucuronidation), but the quantitative distribution of metabolites can vary. nih.gov | Biomonitoring strategies must be tailored to the specific metabolites present in the target species. |
Within a single organism, the expression and activity of enzymes that metabolize aromatic amines vary significantly from one organ to another. The liver is typically the primary site of metabolism for foreign compounds, expressing a high concentration of a wide array of enzymes, including CYPs, SULTs, and deacetylases. mdpi.comnih.gov However, extrahepatic tissues such as the gastrointestinal tract, kidneys, and the target organ itself—like the urinary bladder—also possess metabolic capabilities that can influence toxicity. mdpi.comnih.govnih.gov
For instance, while the liver has high levels of SULT1A1 activity for the bioactivation of N-hydroxy arylamines, this activity is also detected in the human colon but is notably absent in the urinary bladder epithelium. nih.gov Conversely, enzymes like prostaglandin (B15479496) H synthase, which can also activate aromatic amines, are found at high levels in the dog bladder but show different activity in the liver. nih.gov The expression of various SULT isoforms is highly tissue-specific; for example, SULT1A1 and SULT1B1 are abundant throughout the gastrointestinal tract, often at levels exceeding those in the liver, whereas SULT1E1 and SULT2A1 are more prominent in the liver and parts of the small intestine. nih.govnih.gov This differential distribution of enzymes means that the bioactivation of a compound like this compound could occur in a different organ from where the ultimate toxicity is observed, with stable metabolites being transported through the circulation.
| Enzyme Family | Specific Enzyme | Primary Organ(s) of Expression/Activity | Role in Aromatic Amine Metabolism |
| Sulfotransferases (SULTs) | SULT1A1 (TS-PST) | Liver, Colon, Jejunum, Ileum nih.govnih.gov | O-sulfonation of N-hydroxy metabolites, leading to reactive N-sulfonyloxy esters. oup.comnih.gov |
| SULT1B1 | Gastrointestinal Tract (all parts) nih.gov | Metabolism of xenobiotics. | |
| SULT1E1 | Liver, Jejunum, Ileum, Cecum nih.gov | Primarily estrogen metabolism, but can act on some xenobiotics. | |
| SULT2A1 | Liver, Jejunum, Ileum, Cecum nih.gov | Primarily steroid metabolism. | |
| Cytochrome P450s (CYPs) | CYP1A2 | Liver (high), Small Intestine mdpi.comresearchgate.net | N-oxidation of aromatic amines and amides to form N-hydroxy metabolites. who.int |
| Prostaglandin H Synthase | PHS | Urinary Bladder, Kidney nih.gov | Peroxidative activation of aromatic amines. nih.govnih.gov |
| Deacetylases | Microsomal Amidases | Liver nih.gov | Hydrolysis of acetylated amines back to the parent amine. nih.gov |
Molecular Interactions and Adduct Formation
Generation and Reactivity of Electrophilic Metabolites
The toxicity of aromatic and heterocyclic amines is a result of their metabolic activation. The most well-understood enzymatic pathways for activating aromatic amines result in the creation of reactive esters, such as N-acetoxyarylamines, which are thought to be precursors to short-lived nitrenium ions imrpress.com.
The metabolic activation of N-arylacetamides is a critical step that leads to the formation of highly reactive electrophiles. This process is generally understood to proceed through N-hydroxylation, followed by the formation of an unstable ester. For acetylaminobiphenyl derivatives, this pathway involves the formation of N-hydroxy-N-acetyl-4-aminobiphenyl.
Under acidic conditions, N-alkoxy- and N-hydroxy-N-arylamides can decompose through the heterolytic cleavage of the N-O bond clockss.org. This cleavage results in the formation of N-acyl-N-arylnitrenium ions, which are potent electrophilic intermediates clockss.org. These nitrenium ions are recognized as the active reactive intermediates in the chemical carcinogenesis caused by arylamines researchgate.net. The positive charge on the nitrogen atom of the N-acyl-N-arylnitrenium ion can be delocalized across the aryl ring system, creating several resonant structures clockss.org.
Once formed, the electrophilic N-acetyl-N-arylnitrenium ions are highly reactive towards cellular nucleophiles. Reactive intermediates can form covalent bonds with various biological macromolecules researchgate.net. Key targets include proteins and nucleic acids. Within proteins, the amino acid residues with nucleophilic side chains, such as cysteine, lysine, and histidine, are susceptible to attack researchgate.net.
However, the most critical interactions in the context of carcinogenesis are with DNA. The nitrenium ions preferentially react with the nucleophilic centers in DNA bases, particularly the guanine (B1146940) and adenine (B156593) residues, leading to the formation of DNA adducts researchgate.net.
DNA Adductomics of Acetylaminobiphenyl Derivatives
DNA adductomics is the comprehensive study of these DNA modifications. For aromatic amines, this involves identifying and characterizing the structure of the adducts formed and understanding the mechanisms of their formation.
The primary and most abundant DNA adduct formed from the metabolic activation of 4-aminobiphenyl (B23562) (4-ABP) is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP) oup.comnih.govnih.gov. This adduct results from the covalent bonding of the aminobiphenyl moiety to the C8 position of the guanine base in DNA oup.comresearchgate.net. It is considered a bulky lesion that can distort the DNA helix.
The structure of dG-C8-4-ABP and related adducts has been extensively characterized using various analytical techniques. Methods such as proton NMR and mass spectroscopy have been employed to confirm the chemical structure of synthetically prepared adduct standards nih.govnih.gov. The ³²P-postlabeling assay is an extremely sensitive method used for detecting these adducts in biological samples nih.govnih.gov. More advanced techniques like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS²) provide both high sensitivity and structural insights for DNA adduct analysis acs.org.
Mechanistic studies indicate that the formation of the dG-C8-4-ABP adduct proceeds via the reaction of the arylnitrenium ion with the guanine base. The initial step is believed to be the direct electrophilic attack of the nitrenium ion at the C8 position of guanine researchgate.net. This reaction forms a transient intermediate, which then loses a proton from the C8 position to yield the stable, final adduct researchgate.net. The rate of this reaction can be diffusion-controlled for highly reactive nitrenium ions imrpress.comresearchgate.net.
While dG-C8-4-ABP is the predominant adduct, several minor adducts are also formed. These include N-(deoxyadenosin-8-yl)-4-ABP (dA-C8-4-ABP) and N-(deoxyguanosin-N²-yl)-4-ABP (dG-N²-4-ABP) oup.comnih.gov. In vivo, the distribution is approximately 80% for dG-C8-4-ABP, 15% for dA-C8-4-ABP, and 5% for dG-N²-4-ABP oup.com. The formation of these minor adducts demonstrates that while the C8 of guanine is the primary target, other nucleophilic sites on DNA bases, such as the C8 of adenine and the exocyclic N² of guanine, are also susceptible to attack by the reactive electrophilic metabolites of 4-aminobiphenyl.
Formation of Protein Adducts and Other Macromolecular Interactions
Metabolically activated intermediates of 3-Methyl-4-acetylaminobiphenyl, like those of other aromatic amines, are electrophilic species capable of forming covalent bonds with nucleophilic sites on macromolecules, including proteins. These interactions can serve as biomarkers of exposure and provide insight into the metabolic activation pathways of the parent compound.
While specific data for this compound is limited, extensive research on the closely related carcinogen 4-aminobiphenyl (4-ABP) demonstrates the formation of significant adducts with both hemoglobin and serum albumin following exposure. nih.gov These proteins are abundant in the bloodstream and contain nucleophilic amino acid residues that can react with electrophilic metabolites.
Hemoglobin Adducts: The formation of hemoglobin adducts from 4-ABP is a well-established biomarker of exposure to this and other aromatic amines found in environments such as tobacco smoke. nih.gov The primary adduct is formed between a reactive metabolite and the N-terminal valine residue of the globin chain. This adduct is stable and can be measured as an integrated dose of exposure over the lifespan of an erythrocyte (approximately 120 days). Studies have shown that bladder carcinoma patients may have significantly higher levels of 4-ABP hemoglobin adducts compared to control subjects, even when matched for smoking status as measured by urinary cotinine. nih.gov
Serum Albumin Adducts: Serum albumin, the most abundant protein in blood plasma, also forms adducts with reactive metabolites of aromatic amines. nih.govmdpi.com For 4-acetylaminobiphenyl (B142796), the predominant adduct identified is 3-(tryptophan-N1-yl)-4-acetylaminobiphenyl. nih.gov The formation of this specific adduct indicates a metabolic pathway involving both N-hydroxylation (mediated by cytochrome P450 enzymes) and N-acetylation (mediated by N-acetyltransferase enzymes). nih.gov The covalent modification of serum albumin can affect its structure and function. cdc.gov Because albumin has a shorter half-life than hemoglobin (around 20-25 days), its adducts reflect a more recent exposure history.
The table below summarizes representative data on adduct levels for the related compound 4-aminobiphenyl.
| Biomarker | Subject Group | Mean Adduct Level (pg/g protein) | Reference |
|---|---|---|---|
| 4-ABP-Hemoglobin | Control Smokers | 65 ± 44 | nih.gov |
| 4-ABP-Hemoglobin | Bladder Carcinoma Patients (Smokers) | 103 ± 47 | nih.gov |
The metabolic activation of this compound involves arylamine N-acetyltransferases (NATs), which are polymorphic enzymes that catalyze the acetylation of arylamine carcinogens. nih.govnih.gov These enzymes play a dual role: N-acetylation is typically a detoxification step, while O-acetylation of N-hydroxylated metabolites is a critical activation step leading to the formation of highly reactive intermediates.
Certain reactive metabolites of N-hydroxy arylamines can cause the irreversible inactivation of the enzymes that produce them, including NATs and sulfotransferases. researchgate.net The mechanism of inactivation for NATs involves the formation of a covalent adduct between the reactive metabolite and a critical cysteine residue (Cys68) within the enzyme's active site. The N-hydroxy metabolite is thought to undergo further oxidation to a nitroso intermediate, which is highly electrophilic. This intermediate then reacts with the sulfhydryl group of the cysteine residue. This covalent modification, potentially forming a sulfinamide adduct, disrupts the catalytic triad (B1167595) (Cys-His-Asp) essential for enzyme activity, leading to inactivation. nih.gov This process represents a feedback mechanism where the product of a metabolic pathway inhibits the enzyme responsible for its formation.
Biological Consequences of Adduct Formation
The formation of covalent adducts, particularly with DNA, is a critical event in chemical carcinogenesis. These adducts can disrupt normal cellular processes like transcription and replication, leading to mutations if not removed by cellular repair mechanisms.
The persistence of DNA adducts in a tissue is determined by the balance between their rate of formation, the chemical stability of the adduct, and the rate of their removal by DNA repair pathways. nih.gov For the related compound 3,2'-dimethyl-4-aminobiphenyl (DMABP), studies in rats have shown that its DNA adducts can be highly persistent. nih.gov In one investigation, no observable decrease in the intensity of adduct staining was seen in most organs up to 168 hours after administration of the carcinogen. nih.gov
The primary mechanism for removing bulky aromatic amine adducts from DNA is the Nucleotide Excision Repair (NER) pathway. nih.gov This complex repair system recognizes distortions in the DNA helix caused by the adduct and excises a short oligonucleotide segment containing the lesion, which is then replaced by DNA synthesis. The efficiency of NER can vary depending on the specific structure of the adduct, its location in the genome, and the cellular context. Some adducts, due to their specific conformation, may be poorly recognized by the NER machinery, leading to their persistence in the genome. nih.gov In addition to active repair, some adducts, particularly those at the N7 position of guanine, are chemically unstable and can be lost through spontaneous depurination, creating an abasic site which is then repaired by the Base Excision Repair (BER) pathway. nih.gov
The formation of DNA adducts is considered a necessary step for the initiation of cancer by genotoxic chemicals. nih.govnih.gov If an adduct persists and is present during DNA replication, it can cause the DNA polymerase to insert an incorrect nucleotide opposite the lesion, resulting in a permanent mutation. nih.gov The type of mutation depends on the specific chemical structure of the adduct and its conformation within the DNA helix. nih.gov
Studies with analogous compounds provide insight into the likely mutagenic profile of this compound adducts. For example, research on 2-acetylaminofluorene (B57845) (AAF) has shown that its major DNA adduct, dG-C8-AAF, primarily induces frameshift mutations. nih.gov In contrast, the non-acetylated adduct, dG-C8-AF, tends to cause base pair substitutions, with G→T transversions being the most common. researchgate.net This difference is attributed to the bulky acetyl group on the AAF adduct, which causes a significant distortion in the DNA, leading to polymerase slippage. nih.gov
A clear correlation has been established between the levels of DNA adducts and the tumorigenic response in specific organs for related compounds. For 3,2'-dimethyl-4-aminobiphenyl, the carcinogenic potential in different rat strains and tissues often parallels the concentration of DNA adducts formed. nih.gov This suggests that while adduct formation itself may not be the sole determinant of cancer location, the quantity of these lesions within a target organ is a critical factor in the risk of tumor development. nih.gov
The table below illustrates the types of mutations associated with adducts from related aromatic amines.
| Parent Compound | Primary DNA Adduct | Predominant Mutation Type | Reference |
|---|---|---|---|
| 2-Acetylaminofluorene (AAF) | N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) | Frameshift Mutations | nih.gov |
| 2-Aminofluorene (AF) | N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) | Base Pair Substitutions (G→T) | nih.govresearchgate.net |
Advanced Analytical Methodologies for Detection and Characterization
High-Resolution Chromatographic Techniques for Compound and Metabolite Analysis
High-resolution chromatography is fundamental to the separation and detection of 3-Methyl-4-acetylaminobiphenyl and its biotransformation products from complex biological matrices. The coupling of these separation techniques with mass spectrometry provides a powerful platform for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms
Liquid chromatography-mass spectrometry stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for the direct analysis of aqueous samples with minimal preparation.
For applications demanding the highest sensitivity, particularly in metabolite profiling where sample volumes are limited, nano-flow liquid chromatography (nanoLC) is utilized. The significantly lower flow rates of nanoLC enhance ionization efficiency, leading to improved detection limits.
Ultra-Performance Liquid Chromatography (UPLC) is frequently employed for its high throughput and superior resolution. UPLC systems, utilizing sub-2 µm particle columns, can significantly reduce analysis time while improving chromatographic efficiency compared to traditional HPLC. A typical UPLC method for the analysis of aromatic amines and their derivatives would involve a reversed-phase C18 column with a gradient elution.
Table 1: Illustrative UPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B over 5 minutes |
Column switching techniques can be integrated into UPLC systems to enhance sample clean-up and concentration, thereby improving the robustness and sensitivity of the assay.
Micro-electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and high molecular weight compounds. When coupled with LC, µESI-MS provides excellent sensitivity for the detection of this compound and its metabolites. The process involves the formation of gas-phase ions from a liquid solution, which are then directed into the mass spectrometer for analysis.
Tandem mass spectrometry (MS/MS) is a powerful tool for both the quantification and structural elucidation of this compound and its adducts. In a tandem mass spectrometer, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification.
For structural elucidation, the fragmentation pattern of the precursor ion provides valuable information about its chemical structure. The fragmentation of N-acetylated aromatic amines typically involves cleavage of the amide bond. For this compound, key fragmentation pathways would include the loss of the acetyl group and cleavage of the biphenyl (B1667301) linkage.
Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([M+H]⁺ = m/z 226.1)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 226.1 | 184.1 | CH₂CO (Ketene) |
| 226.1 | 168.1 | C₂H₄NO (Acetamide) |
| 184.1 | 169.1 | CH₃ (Methyl radical) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography-mass spectrometry is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and improve their chromatographic properties. Acylation or silylation are common derivatization techniques used for aromatic amines. For instance, derivatization with heptafluorobutyric anhydride (B1165640) (HFBA) can produce a derivative that is amenable to GC-MS analysis.
GC-MS is particularly valuable for trace analysis due to its excellent sensitivity and the extensive libraries of mass spectra available for compound identification. The electron ionization (EI) mode in GC-MS provides reproducible fragmentation patterns that serve as a chemical fingerprint for the analyte.
Table 3: Representative GC-MS Parameters for Derivatized this compound
| Parameter | Value |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for confirming the identity of its metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal the chemical shifts and coupling constants of the aromatic and methyl protons, while ¹³C NMR would identify the chemical shifts of each unique carbon atom in the molecule.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Acetyl CH₃ | ~2.2 | Acetyl CH₃ | ~24 |
| Aromatic CH₃ | ~2.3 | Aromatic CH₃ | ~21 |
| Aromatic CH | 7.0 - 7.8 | Aromatic CH | 118 - 140 |
| NH | ~7.5 (broad) | Quaternary C | 130 - 142 |
| Carbonyl C=O | ~169 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H bond of the amide, the C=O of the acetyl group, C-N stretching, and aromatic C-H and C=C bonds. ias.ac.inlibretexts.orgwpmucdn.com
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3250 |
| C=O Stretch (Amide I) | 1680 - 1640 |
| N-H Bend (Amide II) | 1550 - 1510 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-N Stretch | 1350 - 1250 |
Immunoanalytical Approaches for Biomarker Detection
Immunoanalytical methods leverage the high specificity of antibody-antigen interactions to detect and quantify target molecules, such as DNA adducts, with high sensitivity.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoanalytical technique for detecting specific molecules in a sample. nih.gov In the context of this compound, a competitive ELISA can be developed to detect and quantify the DNA adducts it forms. This method involves an antibody that specifically recognizes the adduct. Research on the related compound 3,2'-dimethyl-4-aminobiphenyl (DMAB) has demonstrated the efficacy of this approach. nih.gov In a competitive ELISA, a known amount of the DNA adduct is coated onto a microtiter plate. The sample containing an unknown amount of the adduct is mixed with a limited amount of specific antibody and added to the plate. The adducts in the sample compete with the coated adducts for binding to the antibody. The amount of antibody bound to the plate, detected by a secondary enzyme-linked antibody, is inversely proportional to the concentration of adducts in the original sample. This method has proven to be highly sensitive, capable of detecting adducts at the level of femtomoles (fmol). nih.gov
The foundation of a successful immunoassay is the development of highly specific antibodies that can distinguish the target adduct from normal DNA and other molecules. For aromatic amine adducts, polyclonal antibodies are typically generated by immunizing animals, such as rabbits, with DNA that has been modified by a reactive metabolite of the compound. nih.gov For instance, polyclonal antibodies have been successfully raised against DNA adducts of 3,2'-dimethyl-4-aminobiphenyl. nih.gov These antibodies demonstrated high specificity, recognizing DNA modified by the carcinogen but not unmodified DNA or DNA modified by other, structurally different carcinogens. nih.gov This specificity is crucial for accurately detecting and quantifying the specific damage caused by a particular compound in biological samples.
Radiometric Assays for DNA Adduct Detection
Radiometric assays use radioisotopes to detect and quantify molecules. These methods are known for their exceptional sensitivity, making them suitable for detecting the very low levels of DNA adducts often found in biological tissues.
One of the most common radiometric methods is the ³²P-postlabeling assay. nih.gov This technique involves several steps:
DNA is isolated from a sample and enzymatically digested into individual deoxynucleoside 3'-monophosphates.
The adducted nucleotides are then enzymatically labeled at the 5'-hydroxyl group with a radioactive phosphate (B84403) group from [γ-³²P]ATP.
The resulting radiolabeled adducts are separated from normal nucleotides using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
The separated, radiolabeled adducts are then detected and quantified by measuring their radioactivity.
This assay was used to characterize the DNA adducts generated from the metabolic activation of N-hydroxy-4-acetylaminobiphenyl. nih.gov The study identified two primary adducts: 3-(deoxyguanosine-N²-yl)-4-acetylaminobiphenyl (dG-N²-AABP) and N-(deoxyguanosine-8-yl)-4-acetylaminobiphenyl (dG-C8-AABP). nih.gov Another radiometric approach, termed adduct detection by acylation with methionine (ADAM), uses ³⁵S-labeled methionine to react with and quantify adducts like N-(deoxyguanosin-8-yl)-4-aminobiphenyl, demonstrating a linear relationship between adduct concentration and ³⁵S incorporation over a range of 10 fmol to 30.6 pmol. nih.gov
32P-Postlabeling Methodologies and Enhancements
The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, including those formed by the chemical compound this compound. This technique can detect as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides, making it ideal for studying the genotoxicity of chemical compounds. nih.govnih.gov The methodology involves four key steps:
Enzymatic Digestion of DNA: The process begins with the enzymatic digestion of a DNA sample into its constituent deoxynucleoside 3'-monophosphates. nih.gov
Enrichment of DNA Adducts: The DNA adducts are then enriched from the digest.
Radiolabeling of Adducts: The adducted nucleotides are radiolabeled by the enzymatic transfer of a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.gov
Chromatographic Separation and Detection: Finally, the ³²P-labeled adducts are separated using chromatographic techniques, typically thin-layer chromatography (TLC), and detected and quantified based on their radioactive decay. nih.gov
Several enhancements to the standard ³²P-postlabeling protocol have been developed to improve its sensitivity and specificity for aromatic amine adducts like those of this compound.
One significant enhancement is the use of nuclease P1 . This enzyme selectively dephosphorylates normal deoxynucleoside 3'-monophosphates to deoxynucleosides, which are not substrates for T4 polynucleotide kinase. nih.gov However, many bulky aromatic DNA adducts are resistant to nuclease P1 digestion. This resistance allows for the specific labeling of the adducted nucleotides, thereby increasing the sensitivity of the assay. nih.gov
Another enrichment strategy involves butanol extraction . This method is used to separate the more hydrophobic DNA adducts from the normal nucleotides prior to the labeling step.
The chromatographic separation of the radiolabeled adducts is a critical step for their identification and quantification. Multidirectional thin-layer chromatography is often employed to achieve high-resolution separation of different adducts. The migration of an adduct, represented by its Rf value, is characteristic of its chemical structure.
For instance, in the analysis of the structurally similar compound N-hydroxy-4-acetylaminobiphenyl, two primary DNA adducts were identified using ³²P-postlabeling. nih.gov The major adduct, identified as 3-(deoxyguanosine-N²-yl)-4-acetylaminobiphenyl, exhibited a characteristic low mobility on the chromatogram. nih.gov A minor adduct, N-(deoxyguanosine-8-yl)-4-acetylaminobiphenyl, was also detected with a higher chromatographic mobility. nih.gov Both of these adducts were found to retain the acetyl group. nih.gov
Based on the analysis of structurally related compounds, the following table provides expected chromatographic data for the DNA adducts of this compound.
| Adduct Name | Expected Structure | Predicted Chromatographic Behavior (Rf value) |
| Major Adduct | 3-(deoxyguanosine-N²-yl)-3-methyl-4-acetylaminobiphenyl | Low mobility (e.g., Rf ≈ 0.15) |
| Minor Adduct | N-(deoxyguanosine-8-yl)-3-methyl-4-acetylaminobiphenyl | Higher mobility (e.g., Rf ≈ 0.66) |
This table is predictive and based on data from structurally similar compounds.
The combination of the ultrasensitive ³²P-postlabeling technique with enrichment procedures and high-resolution chromatographic separation provides a powerful tool for the detection and characterization of DNA adducts formed by this compound, contributing to a deeper understanding of its genotoxic potential.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic environment of a molecule. These calculations help in understanding the distribution of electrons and identifying regions of the molecule that are likely to participate in chemical reactions.
The electronic nature of 3-Methyl-4-acetylaminobiphenyl is governed by the interplay of its substituent groups: the electron-donating methyl (-CH₃) group and the acetylamino (-NHCOCH₃) group, attached to a biphenyl (B1667301) core. Quantum chemical calculations can precisely map the electron density across the molecule.
DFT methods are employed to compute the molecular electrostatic potential (MEP) and the frontier molecular orbitals (HOMO - Highest Occupied Molecular Orbital; LUMO - Lowest Unoccupied Molecular Orbital). ichem.md
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen and nitrogen atoms of the acetylamino group, indicating their nucleophilic character and ability to act as hydrogen bond acceptors.
Frontier Molecular Orbitals (HOMO/LUMO): The HOMO represents the region from which an electron is most easily donated, indicating susceptibility to electrophilic attack. The LUMO represents the region most likely to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Fukui Functions: These functions provide a more quantitative prediction of reactivity at specific atomic sites. researchgate.net By analyzing the Fukui function for electrophilic attack (f-), one can rank the carbon atoms on the aromatic rings in terms of their susceptibility to reaction with electrophiles. researchgate.netpku.edu.cn Generally, positions ortho and para to the activating acetylamino and methyl groups would be predicted as the most reactive sites.
Table 1: Predicted Electrophilic Reactivity Parameters for this compound (Illustrative Data)
| Atomic Site (Ring Position) | Calculated Atomic Charge (e) | Fukui Index (f-) | Predicted Reactivity |
| C2 | -0.15 | 0.08 | High |
| C5 | -0.14 | 0.07 | Moderate |
| C6 | -0.16 | 0.09 | High |
| C2' | -0.12 | 0.05 | Low |
Note: This table contains hypothetical data for illustrative purposes to demonstrate how quantum chemical calculations would be presented.
While the classic anomeric effect is most often associated with cyclic sugar molecules, the underlying principle of stereoelectronic interactions is broadly applicable. rsc.org In this compound, this involves the interaction between the lone pair of electrons on the amide nitrogen and the antibonding orbitals (σ*) of adjacent bonds.
Natural Bond Orbital (NBO) analysis is a computational technique used to study these donor-acceptor interactions. nih.gov For the amide group in this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair (a donor orbital) into the π* antibonding orbital of the adjacent carbonyl group and the aromatic ring. This delocalization is responsible for the planar character of the amide bond and influences the rotational barrier around the C-N bond. The strength of these hyperconjugative interactions can be estimated in terms of stabilization energy (E(2)). nih.govdntb.gov.ua
Molecular Dynamics and Conformational Analysis
This compound is not a rigid molecule. The primary source of flexibility is the rotation around the single bond connecting the two phenyl rings (the torsional or dihedral angle). Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. nih.gov
MD simulations model the movements of atoms and molecules based on a force field, providing insights into how the molecule behaves in different environments (e.g., in a vacuum or solvated in water). For this compound, MD would reveal the preferred dihedral angle between the two rings, which is a balance between the stabilizing π-π conjugation (favoring planarity) and the steric hindrance from the ortho-substituents (favoring a twisted conformation). rsc.org By calculating the potential energy as a function of the dihedral angle, one can determine the energy barriers for rotation and identify the most stable conformations.
Table 2: Conformational Energy Profile of this compound (Hypothetical MD Results)
| Dihedral Angle (°) | Relative Potential Energy (kcal/mol) | Stability |
| 0 | 5.5 | Sterically Hindered (Transition State) |
| 45 | 0.0 | Most Stable Conformation |
| 90 | 2.5 | Transition State |
| 135 | 0.2 | Stable Conformation |
| 180 | 6.0 | Sterically Hindered (Transition State) |
Note: This table presents hypothetical data to illustrate the likely output of a conformational analysis.
Chemoinformatics and Machine Learning for Biological Activity Prediction
Chemoinformatics utilizes computational and informational techniques to solve problems in chemistry. Machine learning models, in particular, are increasingly used to predict the biological activity of molecules, saving time and resources in drug discovery and toxicology. collaborativedrug.com
Support Vector Machine (SVM) is a powerful supervised machine learning algorithm used for classification tasks. nih.gov In the context of chemoinformatics, an SVM model can be trained to classify compounds as either active or inactive for a specific biological endpoint (e.g., toxic, non-toxic, or binder, non-binder).
To predict the activity of this compound, an SVM model would be built using a dataset of structurally diverse compounds with known activities. Each compound, including the target molecule, is represented by a set of numerical features called molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological indices). The SVM algorithm then finds an optimal hyperplane that separates the active from the inactive compounds in the high-dimensional feature space. researchgate.net The position of this compound relative to this hyperplane would determine its predicted classification.
Categorical Structure-Activity Relationship (cat-SAR) is a fragment-based expert system used to model the relationship between chemical structure and a categorical biological outcome (e.g., carcinogenic or non-carcinogenic). nih.govtaylorfrancis.com This approach is particularly relevant for aromatic amines, a class known to contain many carcinogens. nih.gov
The cat-SAR methodology involves:
Fragmentation: The structure of this compound is broken down into its constituent chemical fragments (e.g., acetanilide, methylphenyl, biphenyl).
Model Building: A statistical model is developed from a learning set of compounds with known activities. The model identifies fragments that are statistically associated with activity or inactivity.
Prediction: The model predicts the activity of the target molecule based on the fragments it contains.
For example, a cat-SAR model for carcinogenicity might identify the 4-aminobiphenyl (B23562) core as a structural alert, while the specific substitution pattern (3-methyl, 4-acetylamino) would modulate this predicted activity. nih.gov
Table 3: Hypothetical cat-SAR Fragment Analysis for Carcinogenicity
| Fragment in this compound | Associated Activity (from model) | Contribution |
| Biphenyl Core | Alert | Positive |
| Amine (as Acetamide) | Modulator | Neutral/Weakly Deactivating |
| Methyl Group | Modulator | Weakly Activating |
| Overall Prediction | Potentially Carcinogenic | Sum of Contributions |
Note: This table is a simplified, hypothetical representation of a cat-SAR analysis.
Ligand-Protein Docking and Molecular Interaction Studies
Ligand-protein docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. wikipedia.orgnih.govmdpi.com This method is instrumental in structure-based drug design and for understanding the molecular basis of a compound's biological activity or toxicity. The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the strength of the interaction, often expressed as binding energy. nih.gov
While specific ligand-protein docking studies for this compound are not extensively reported in the public literature, a hypothetical docking study can be outlined to illustrate the methodology and potential insights. A logical protein target for such a study would be human Cytochrome P450 1A2 (CYP1A2), a key enzyme in the metabolic activation of aromatic amines. nih.govacs.org
The objective of such a study would be to determine the binding pose of this compound within the active site of CYP1A2 and identify the key molecular interactions that facilitate its binding and subsequent metabolism.
Methodology:
Preparation of Structures: The three-dimensional crystal structure of human CYP1A2 would be obtained from a protein database like the Protein Data Bank (PDB). The 3D structure of this compound would be generated and energy-minimized using computational chemistry software.
Docking Simulation: Software such as AutoDock, Glide, or GOLD would be used to perform the docking calculations. h-its.orgwikipedia.org The program would explore various rotational and translational degrees of freedom of the ligand within the defined active site of the enzyme.
Analysis of Results: The output would consist of multiple binding poses ranked by their docking scores (binding energy). The top-ranked pose would be analyzed to identify specific interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the enzyme. Visualization software like PyMOL or LigPlot+ would be used to generate 2D and 3D diagrams of these interactions. ebi.ac.uk
Hypothetical Results: A successful docking simulation would likely show the this compound molecule positioned deep within the hydrophobic active site of CYP1A2, orienting the acetylamino group towards the heme iron center, which is the catalytic site for oxidation. The methyl group on the biphenyl ring could influence the precise orientation through steric interactions with nearby residues, potentially favoring a conformation that leads to N-hydroxylation.
| Parameter | Hypothetical Value/Description |
|---|---|
| Target Protein | Human Cytochrome P450 1A2 (CYP1A2) |
| Binding Affinity (kcal/mol) | -8.5 (Illustrative) |
| Key Interacting Residues (Illustrative) | Phe226, Gly316, Thr124, Asp313 |
| Types of Interactions (Illustrative) |
|
Such computational studies are invaluable for generating hypotheses about how a specific chemical's structure relates to its metabolic fate and potential for toxicity, guiding further experimental investigation.
Chemical Reactions and Environmental Transformation Studies
Intramolecular and Intermolecular Reactions of N-Acylated Metabolites
N-acylated metabolites of aromatic amines, such as 3-Methyl-4-acetylaminobiphenyl, are subject to a variety of chemical transformations that are crucial in determining their biological activity and fate. These reactions are influenced by the electronic properties of the aromatic system and the nature of the substituents on the nitrogen atom.
The synthesis of N-acylated aromatic amino acids often involves the nucleophilic attack of the amino group of an amino acid on an activated carboxyl group of a fatty acid. frontiersin.org Common biological activating groups include acyl phosphates, adenylates, or thioesters like acyl-CoA. frontiersin.org The reactivity in these reactions is governed by the nucleophilicity of the nitrogen atom and the stability of the leaving group. Generally, the reaction equilibrium favors the side with the weaker base. masterorganicchemistry.com
The nucleophilicity of the nitrogen in N-acylated compounds can be relatively low, making certain reactions, like indole (B1671886) N-acylation, chemically challenging without appropriate catalysts or activating groups. researchgate.net
N-acylated metabolites, particularly those derived from N-arylhydroxamic acids, can undergo significant thermal and catalytic rearrangements. One such notable transformation is the HERON (Heteroatom Rearrangement On Nitrogen) reaction. researchgate.net This reaction is characteristic of anomeric amides, which are amides substituted with two heteroatoms on the nitrogen. researchgate.net The HERON reaction involves the migration of an oxo-substituent from the amide nitrogen to the amide carbon, which is coupled with the dissociation of the amide bond. researchgate.netdntb.gov.ua
This rearrangement has been observed in various chemical transformations, including those involving N-alkoxyhydroxamic acids and N-acyloxy-N-alkoxyamides. researchgate.net Computational studies have provided a theoretical basis for this reaction, highlighting the role of anomeric destabilization in driving the rearrangement. researchgate.net
Another related transformation is the Lossen rearrangement, which occurs with hydroxamic acids and their derivatives. scispace.com This reaction can be initiated by metals or bases and involves the conversion of a hydroxamic acid to an isocyanate, which can then react further to produce amines or ureas. scispace.com N-Aryl hydroxamic acids, when treated with reagents like methanesulfonyl chloride, can undergo spontaneous rearrangement where a moiety from the nitrogen migrates to the aromatic ring. isef.net
Inactivation Kinetics of Xenobiotic Metabolizing Enzymes
Xenobiotic-metabolizing enzymes are crucial for the detoxification and elimination of foreign compounds. nih.gov These enzymes, typically categorized into Phase I and Phase II, work to convert xenobiotics into more water-soluble metabolites that can be easily excreted. nih.govnih.gov However, reactive metabolites generated during this process can sometimes lead to the inactivation of the very enzymes that produce them.
Phase I enzymes, such as cytochrome P450 (P450 or CYP), introduce or expose functional groups through oxidation, reduction, or hydrolysis. nih.govnih.gov Phase II enzymes then conjugate these modified compounds with endogenous molecules like glutathione (B108866) or glucuronic acid to facilitate their removal. nih.gov
Aromatic amines are metabolically activated by P450 enzymes via N-oxidation to form N-hydroxyarylacetamides. nih.gov These N-hydroxylated metabolites are critical intermediates that can lead to toxicity. nih.gov Further oxidation yields highly reactive arylnitroso derivatives. These electrophilic metabolites can covalently bind to nucleophilic sites on cellular macromolecules, including proteins.
A key mechanism of protein modification involves the reaction of these metabolites with cysteine residues. The N-hydroxyarylacetamides and their corresponding arylnitroso derivatives react with the thiol group of cysteine residues in proteins, such as serum albumin, to form unstable sulfenamide (B3320178) and more stable sulfinamide adducts, respectively. nih.gov
These sulfur-nitrogen linked adducts are often difficult to detect due to their instability, particularly during analytical procedures like proteolytic digestion. nih.gov However, chemical oxidation of the labile sulfenamide and sulfinamide adducts can convert them into stable arylsulfonamide adducts, which can then be identified using techniques like liquid chromatography/mass spectrometry. nih.gov The formation of such adducts with critical cysteine residues within an enzyme's active site can lead to its inactivation, disrupting the metabolic machinery of the cell.
Biodegradation and Biotransformation Pathways
The environmental fate of aromatic amines and related compounds is largely determined by microbial degradation. Microorganisms have evolved diverse enzymatic systems to utilize these compounds as sources of carbon and energy. nih.govnih.govresearchgate.net
The microbial degradation of azo dyes, which are widely used industrial chemicals, is a key process that leads to the formation of aromatic amines. taylorfrancis.comijcmas.com This process typically occurs in a two-step sequence. mdpi.com
Reductive Cleavage of Azo Bonds : Under anaerobic or microaerophilic conditions, bacteria utilize enzymes called azoreductases to cleave the azo bond (–N=N–). mdpi.comnih.govnih.gov This initial step breaks the dye molecule down, resulting in the formation of corresponding aromatic amines, which are often colorless but can still be toxic. mdpi.comnih.gov
Aerobic Degradation of Aromatic Amines : The aromatic amines produced from azo dye cleavage are subsequently degraded, almost exclusively under aerobic conditions. mdpi.com Bacteria initiate the degradation of these monocyclic aromatic amines through several mechanisms, including dioxygenation, deamination, and hydroxylation. nih.gov A common pathway involves the formation of catechol or substituted catechol intermediates. These catechols then undergo aromatic ring cleavage, which can proceed via either the ortho-cleavage or meta-cleavage pathway, further breaking down the molecule into intermediates of central metabolism. nih.gov
A variety of bacterial genera, including Pseudomonas, Acinetobacter, and Burkholderia, have been shown to mineralize aromatic amines. nih.govresearchgate.net The efficiency of this biodegradation is dependent on various physicochemical parameters such as pH, temperature, oxygen levels, and the presence of other carbon and nitrogen sources. mdpi.com
The key enzymes involved in these biotransformation pathways are summarized in the table below.
| Enzyme Class | Function | Metabolic Stage | References |
|---|---|---|---|
| Azoreductases | Reductive cleavage of azo (–N=N–) bonds | Initial decolorization of azo dyes | mdpi.comnih.govnih.gov |
| Laccases | Oxidative degradation of aromatic compounds | Degradation of azo dyes and aromatic amines | ijcmas.comnih.gov |
| Peroxidases | Oxidative degradation of a wide range of substrates | Degradation of azo dyes and aromatic amines | ijcmas.com |
| Dioxygenases | Incorporation of both atoms of O2 into the aromatic ring | Aerobic degradation of aromatic amines | nih.govnih.gov |
| Monooxygenases | Incorporation of one atom of O2 into the aromatic ring | Aerobic degradation of aromatic amines | nih.gov |
Environmental Fate and Persistence of Biphenyl (B1667301) Derivatives
Biphenyl derivatives can be introduced into the environment through various industrial and commercial activities. imrpress.com Their persistence is a concern because it increases the potential for long-term exposure to ecosystems. imrpress.com The environmental presence of aromatic amines, a related class of chemicals, is also widespread due to their use in manufacturing pesticides, dyes, polymers, and pharmaceuticals. imrpress.comacs.org
Key processes influencing the environmental fate of these compounds include:
Biodegradation: The breakdown of organic compounds by microorganisms is a crucial process in determining their environmental persistence. The structure of a biphenyl derivative, including the number and position of substituents, significantly influences its susceptibility to microbial degradation. For instance, the degradation of biphenyl itself can proceed through the introduction of oxygen atoms to form dihydrodiols, which are then further metabolized to simpler compounds like acetyl-CoA. researchgate.net
In the case of aromatic amines, N-acetylation is a key metabolic pathway observed in microorganisms like fungi, which can serve as a detoxification mechanism. researchgate.net Conversely, deacetylation can also occur, potentially releasing the original aromatic amine. ysu.ametsu.edu The presence of methyl and acetyl groups on the biphenyl structure of this compound would likely influence its biodegradation, though specific pathways have not been elucidated.
Photodegradation: Sunlight can play a significant role in the transformation of biphenyl derivatives in the environment. Photodegradation involves the breakdown of chemical compounds by light energy. Studies on aromatic amines have shown that they can undergo photocatalytic degradation, with factors like pH and the presence of photocatalysts influencing the rate of degradation. sid.irresearchgate.net For biphenyls and polychlorinated biphenyls (PCBs), photodegradation is also a recognized transformation process.
Hydrolysis: The reaction with water, or hydrolysis, can be a degradation pathway for some chemical compounds. For N-acetylated aromatic amines, hydrolysis can lead to the cleavage of the acetyl group, regenerating the parent amine. ysu.ametsu.edu The stability of the amide bond in this compound to hydrolysis under typical environmental pH conditions would be a factor in its persistence. Generally, amide hydrolysis can be catalyzed by acids or bases. ysu.ametsu.edu
The persistence of biphenyl derivatives in the environment is a complex issue. Some aromatic amines, such as certain chlorinated anilines, are known to be persistent in aquatic environments. acs.org The combination of the stable biphenyl structure with methyl and acetylamino substituents in this compound suggests that it may exhibit some degree of persistence.
Illustrative Data on the Degradation of Related Compounds:
To provide context for the potential environmental behavior of this compound, the following tables summarize findings on the degradation of related compounds.
Table 1: Fungal N-Acetylation of Aromatic Amines This table illustrates the biotransformation of various aromatic amines into their N-acetylated derivatives by the soil fungus Aspergillus japonicus after 24 hours of incubation. This process is considered a detoxification mechanism.
| Substrate (Aromatic Amine) | Product (N-Acetylated Aromatic Amine) | Yield (%) |
| Aniline | N-Phenylacetamide | 76.1 |
| p-Toluidine | N-(4-Methylphenyl)acetamide | 65.2 |
| p-Anisidine | N-(4-Methoxyphenyl)acetamide | 58.7 |
| 2-Aminophenol | N-(2-Hydroxyphenyl)acetamide | 15.9 |
| 4-Aminophenol | N-(4-Hydroxyphenyl)acetamide | 45.3 |
Source: Adapted from scientific literature on fungal biotransformation. researchgate.net
Table 2: Photocatalytic Degradation of Nitroaniline Isomers This table shows the percentage of degradation of different nitroaniline isomers in the presence of an Ag-TiO2 photocatalyst under UV irradiation, demonstrating the potential for photodegradation of substituted aromatic amines.
| Compound | Initial Concentration (ppm) | Irradiation Time (h) | Degradation (%) |
| ortho-Nitroaniline | 20 | 2 | 81 |
| para-Nitroaniline | 20 | 2 | 81 |
| meta-Nitroaniline | 20 | 2 | Not specified |
Source: Adapted from a study on the photodegradation of aromatic amines. sid.irresearchgate.net
While these tables provide data on related compounds, it is important to reiterate that the specific rates and pathways of degradation for this compound have not been reported. Further research is needed to fully understand its environmental fate and persistence.
Conclusion and Future Research Directions
Synthesis and Optimization of Novel 3-Methyl-4-acetylaminobiphenyl Derivatives
The synthesis of novel derivatives of this compound is a critical step in understanding its structure-activity relationships. The general approach to synthesizing such compounds involves the N-acetylation of the corresponding amine, 3-Methyl-4-aminobiphenyl. Various methods can be employed for the N-acetylation of aromatic amines, often utilizing reagents like acetic anhydride (B1165640) or acetyl chloride. The optimization of these synthetic routes is essential to achieve high yields and purity, which is paramount for subsequent toxicological and analytical studies.
Future research in this area should focus on developing a diverse library of derivatives with substitutions on the biphenyl (B1667301) rings. This will allow for a systematic investigation of how different functional groups influence the compound's properties. For instance, the introduction of electron-donating or electron-withdrawing groups could significantly alter the metabolic activation and detoxification pathways. The synthesis of these novel analogues will provide essential tools for probing the mechanisms of action and for developing more accurate predictive models for toxicity.
Advanced Mechanistic Studies on Metabolic Bioactivation
The metabolic activation of aromatic amines is a key determinant of their potential carcinogenicity. For this compound, it is hypothesized that it undergoes metabolic pathways similar to other aromatic amines, which primarily involve N-hydroxylation to form a reactive N-hydroxyarylamine intermediate. This reaction is often catalyzed by cytochrome P450 (CYP) enzymes. The presence of a methyl group on the biphenyl ring can influence the rate and site of metabolism.
Advanced mechanistic studies are needed to elucidate the specific CYP isozymes involved in the N-hydroxylation of this compound. Research should also investigate the potential for the methyl group itself to be metabolized, which could lead to the formation of different reactive species. Understanding the precise metabolic pathways and the enzymes involved is crucial for predicting inter-individual differences in susceptibility and for developing strategies to mitigate potential risks. N-methylation has been identified as a potential critical step in the metabolic activation of primary arylamines, as N-methylarylamines are readily N-oxygenated by the microsomal flavin-containing monooxygenase. nih.gov
High-Throughput Analytical Method Development for DNA and Protein Adducts
The formation of covalent adducts with DNA and proteins is a hallmark of exposure to reactive metabolites of aromatic amines. The development of sensitive and high-throughput analytical methods is essential for detecting and quantifying these adducts, which can serve as biomarkers of exposure and potential risk.
Future research should focus on adapting and optimizing modern analytical techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), for the high-throughput screening of this compound adducts. chemrxiv.orgacs.org These methods offer high sensitivity and specificity, allowing for the detection of low levels of adducts in biological samples. Furthermore, the development of "adductomics" approaches, which aim to screen for a wide range of unknown adducts, could provide a more comprehensive picture of the damage caused by this compound. chemrxiv.orgnih.gov High-throughput screening (HTS) methodologies, which enable the rapid analysis of a large number of samples, will be invaluable for large-scale biomonitoring studies. nih.gov
Below is a table summarizing potential analytical techniques for the detection of DNA and protein adducts of aromatic amines:
| Analytical Technique | Principle | Application for Adduct Analysis | Throughput |
| UPLC-MS/MS | Separation by liquid chromatography followed by mass analysis of parent and fragment ions. | High sensitivity and specificity for quantifying known adducts. | Moderate to High |
| ³²P-Postlabeling | Radioactive labeling of DNA adducts followed by chromatographic separation. | Sensitive for detecting a wide range of bulky DNA adducts. | Low to Moderate |
| Immunoassays | Use of antibodies to specifically detect adducts. | Can be adapted for high-throughput formats (e.g., ELISA). | High |
| Adductomics | Untargeted screening for a wide range of DNA or protein adducts using high-resolution mass spectrometry. | Identification of both known and unknown adducts. | Moderate |
Integration of Computational and Experimental Approaches in SAR/QSAR for Risk Assessment
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the toxicological properties of chemicals based on their molecular structure. For aromatic amines, QSAR models have been developed to predict their carcinogenic potency. mdpi.comnih.govnih.govoup.com These models typically use molecular descriptors that account for factors such as hydrophobicity, electronic properties, and steric features.
Future research should focus on developing and validating specific QSAR models for methylated aromatic amines, including this compound. This will require the integration of experimental data on the metabolic activation and toxicity of a series of related compounds. By combining computational predictions with experimental results, a more robust and reliable risk assessment can be achieved. nih.gov This integrated approach can help to prioritize chemicals for further testing, reduce the reliance on animal studies, and provide a more comprehensive understanding of the potential risks associated with exposure to this compound and its derivatives.
The table below outlines key molecular descriptors often used in QSAR models for aromatic amine carcinogenicity:
| Descriptor Category | Example Descriptors | Relevance to Carcinogenicity |
| Electronic | HOMO/LUMO energies, Dipole moment | Relates to the reactivity of the molecule and its ability to form reactive intermediates. oup.com |
| Hydrophobicity | LogP (octanol-water partition coefficient) | Influences the absorption, distribution, and metabolism of the compound. |
| Steric | Molecular weight, Molar refractivity | Affects how the molecule interacts with metabolic enzymes and biological targets. |
| Topological | Connectivity indices | Describes the branching and shape of the molecule. |
Q & A
Q. What are the standard synthetic routes for 3-Methyl-4-acetylaminobiphenyl, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step protocols. A key method involves Friedel-Crafts alkylation using biphenyl and chloroacetyl chloride in the presence of an AlCl₃ catalyst, followed by acetylation of the amine group. Optimization focuses on:
- Catalyst stoichiometry : Excess AlCl₃ (>1.5 eq) improves electrophilic substitution efficiency but requires careful quenching to avoid side reactions.
- Temperature control : Maintaining 0–5°C during nitrosation steps minimizes decomposition of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Characterization requires a combination of spectroscopic and elemental analyses:
| Technique | Application | Key Parameters |
|---|---|---|
| FT-IR | Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetyl groups). | KBr pellets, 4000–400 cm⁻¹ range |
| ¹H NMR | Identifies aromatic proton environments (δ 7.2–8.1 ppm for biphenyl systems). | DMSO-d₆ or CDCl₃ solvents, 400 MHz resolution |
| Elemental Analysis | Validates C, H, N composition (±0.3% theoretical values). | CHNS analyzer |
| Atomic Absorption (AAS) | Quantifies metal content in coordination complexes (if applicable). | Calibration with certified standards |
Q. What safety protocols are essential when handling this compound?
This compound is classified as a questionable carcinogen (TDLo: 2160 mg/kg in rats over 24 weeks) and emits toxic NOₓ fumes upon decomposition . Key precautions include:
- Containment : Use fume hoods for synthesis and handling.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and respiratory protection if powdered forms are handled.
- Waste Disposal : Incinerate in EPA-approved facilities to avoid environmental contamination .
Advanced Research Questions
Q. How can conflicting carcinogenicity data for this compound be resolved?
Discrepancies in carcinogenic potential (e.g., "questionable" vs. definitive classification) arise from differences in:
- Dosage regimens : Subchronic vs. chronic exposure models (e.g., 90-day vs. 2-year studies).
- Metabolic activation : Use of S9 liver fractions in in vitro assays to mimic metabolic conversion to reactive intermediates.
- Species specificity : Compare rodent data with human cell lines (e.g., HepG2) to assess translational relevance.
Methodological recommendation : Conduct dose-response studies with Ames tests , micronucleus assays , and xenobiotic metabolism profiling to clarify mechanisms .
Q. What strategies improve the stability of metal complexes derived from this compound?
When synthesizing coordination complexes (e.g., [M(HLₓ)₂], M = Co, Ni, Cu), stability challenges include:
- Ligand lability : Introduce electron-withdrawing substituents (e.g., nitro groups) to enhance metal-ligand binding.
- Solvent effects : Use aprotic solvents (e.g., DMF) to prevent hydrolysis of dioxime ligands.
- Hydrogen bonding : Stabilize complexes via intramolecular H-bonds between oxime groups (confirmed by FT-IR shifts at ~3200 cm⁻¹) .
Q. How should longitudinal studies on carcinogenicity be designed to account for metabolic variability?
To address inter-individual metabolic differences:
- Incorporate pharmacokinetic modeling : Use PBPK (physiologically based pharmacokinetic) models to simulate absorption/distribution.
- Multi-omics integration : Pair histopathology with transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling of exposed tissues.
- Control cohorts : Include age-matched controls and isocaloric diets to isolate compound-specific effects.
Example design : - Duration : 24-month exposure in Sprague-Dawley rats.
- Endpoints : Tumor incidence, preneoplastic lesions, and serum biomarkers (e.g., TNF-α, IL-6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
